molecular formula C24H20FN3O4 B2787580 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide CAS No. 898436-95-8

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

Numéro de catalogue B2787580
Numéro CAS: 898436-95-8
Poids moléculaire: 433.439
Clé InChI: DZWAILRFMGMZNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, also known as DFIM, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. DFIM belongs to the class of indolizine derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Mécanisme D'action

The exact mechanism of action of 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways in the cell. This compound has been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. It has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation. This compound has been found to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in preclinical studies for the treatment of various diseases. This compound is also relatively easy to synthesize using a multi-step process. However, one of the limitations is that the exact mechanism of action of this compound is not fully understood. This compound also has limited solubility in water, which can make it challenging to administer in vivo.

Orientations Futures

There are several future directions for the research on 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide. One of the future directions is to further elucidate the mechanism of action of this compound. This can help in the development of more effective therapeutic strategies. Another future direction is to investigate the potential of this compound in combination with other drugs for the treatment of various diseases. This compound can also be modified to improve its solubility and bioavailability, which can enhance its therapeutic efficacy. Finally, more in vivo studies are needed to validate the therapeutic potential of this compound in various diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in preclinical studies for the treatment of various diseases. This compound can be synthesized using a multi-step process starting from 3,4-dimethoxyphenylacetic acid. This compound exerts its therapeutic effects by modulating various signaling pathways in the cell. This compound has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, including further elucidating its mechanism of action and investigating its potential in combination with other drugs.

Méthodes De Synthèse

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide can be synthesized using a multi-step process starting from 3,4-dimethoxyphenylacetic acid. The first step involves the conversion of 3,4-dimethoxyphenylacetic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-fluorobenzoyl chloride and triethylamine to obtain the intermediate compound. The final step involves the cyclization of the intermediate compound using 1,1'-carbonyldiimidazole and 2-aminobenzamide to obtain this compound.

Applications De Recherche Scientifique

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has shown neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Propriétés

IUPAC Name

2-amino-N-(3,4-dimethoxyphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWAILRFMGMZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.